molecular formula C48H60N2O14 B14661740 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime CAS No. 41970-81-4

3-Formylrifamycin SV O-(4-phenoxybutyl)oxime

Cat. No.: B14661740
CAS No.: 41970-81-4
M. Wt: 889.0 g/mol
InChI Key: XYBDTTAVFVQQHY-VSDHPOHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylrifamycin SV O-(4-phenoxybutyl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime typically involves the reaction of 3-Formylrifamycin SV with 4-phenoxybutylamine under specific conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. The process involves the formation of an oxime linkage between the formyl group of 3-Formylrifamycin SV and the amine group of 4-phenoxybutylamine .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-(4-phenoxybutyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxime derivatives, amine derivatives, and substituted phenoxybutyl compounds .

Scientific Research Applications

3-Formylrifamycin SV O-(4-phenoxybutyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime involves the inhibition of bacterial RNA synthesis. The compound binds strongly to the DNA-dependent RNA polymerase of bacteria, preventing the transcription process and thereby inhibiting bacterial growth. This mechanism is similar to that of other rifamycin antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxime linkage and phenoxybutyl group, which confer distinct chemical properties and potential therapeutic applications. Its ability to undergo various chemical reactions and its broad-spectrum antibacterial activity make it a valuable compound in pharmaceutical research .

Properties

CAS No.

41970-81-4

Molecular Formula

C48H60N2O14

Molecular Weight

889.0 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-4-phenoxybutoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C48H60N2O14/c1-25-16-15-17-26(2)47(58)50-38-33(24-49-62-22-14-13-21-60-32-18-11-10-12-19-32)42(55)35-36(43(38)56)41(54)30(6)45-37(35)46(57)48(8,64-45)61-23-20-34(59-9)27(3)44(63-31(7)51)29(5)40(53)28(4)39(25)52/h10-12,15-20,23-25,27-29,34,39-40,44,52-56H,13-14,21-22H2,1-9H3,(H,50,58)/b16-15+,23-20+,26-17+,49-24+

InChI Key

XYBDTTAVFVQQHY-VSDHPOHISA-N

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCCOC5=CC=CC=C5)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCCOC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.